molecular formula C10H21NO2 B1310507 Tert-butyl 6-aminohexanoate CAS No. 5514-98-7

Tert-butyl 6-aminohexanoate

Cat. No.: B1310507
CAS No.: 5514-98-7
M. Wt: 187.28 g/mol
InChI Key: ARKHCHKVZVMJRX-UHFFFAOYSA-N
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Description

Tert-butyl 6-aminohexanoate is an organic compound with the molecular formula C10H21NO2. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at a low temperature to prevent the decomposition of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-aminohexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 6-aminohexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-aminohexanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active aminohexanoic acid. This dual functionality allows the compound to participate in a variety of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-aminocaproate
  • Hexanoic acid, 6-amino-, 1,1-dimethylethyl ester
  • 6-Aminohexanoic acid tert-butyl ester

Uniqueness

Tert-butyl 6-aminohexanoate is unique due to its stability and versatility in chemical reactions. Unlike other similar compounds, it can undergo a wide range of reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHCHKVZVMJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444319
Record name Tert-butyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5514-98-7
Record name Tert-butyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 10 L reaction flask equipped with N2 inlet, 0.383 Kg of 6-aminocaproic acid (2.92 mol) was slowly added to 3.14 Kg of stirring thionyl chloride (26.28 mol). The maximum temperature during the addition is kept at about 30° C. Upon complete addition, the reaction was allowed to stir at 20-30° C. for 1 h, then concentrated via rotary evaporation (max 40° C. bath). Excess thionyl chloride was chased-off by the addition of toluene (0.843 Kg) and the solution was re-concentrated via rotary evaporation (max 40° C. bath). To the resulting tan solid a suspension of 0.537 Kg of sodium bicarbonate (6.42 mol) was added in 2.97 Kg of t-BuOH (40.3 mol) and reaction allowed to stir at 20-30° C. for 2 h. The excess t-BuOH was removed in vacuo (max 40° C. bath) and residue diluted with 5.17 Kg of ethyl acetate and washed with four portions of 1M NaOH (0.307 Kg in 7.68 Kg water), three portions of H2O (1.92 Kg), one portion of sat. aq. NaCl (0.767 Kg in 1.92 Kg water), dried with anhydrous Na2SO4 (0.383 Kg), filtered via Buchner funnel, rinced with ethyl acetate (1.72 Kg), and concentrated in vacuo (max 50° C. bath). The tan liquid residue was distilled (bp 97-98° C./2 mmHg) to afford 0.290 Kg of t-butyl-6-aminocaproate (53% yld) as a clear colourless to light yellow oil.
Quantity
0.383 kg
Type
reactant
Reaction Step One
Quantity
3.14 kg
Type
reactant
Reaction Step One
Quantity
0.537 kg
Type
reactant
Reaction Step Two
Quantity
2.97 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tert-butyl 6-aminohexanoate in the synthesis of the camptothecin-melanotransferrin conjugate?

A1: this compound serves as a linker molecule in the synthesis of the camptothecin-melanotransferrin conjugate. The research highlights the challenge of modifying the sterically hindered 20-hydroxy group of camptothecin []. To overcome this, the researchers employed a two-step process:

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